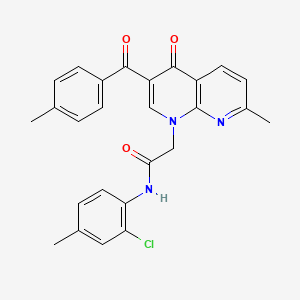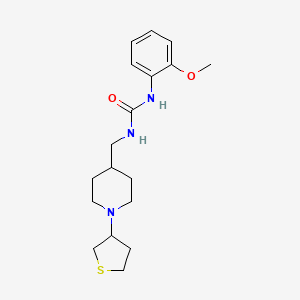
1-(2-Chlorophenyl)-3-(2-(2-fluorophenyl)-2-methoxypropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorophenyl)-3-(2-(2-fluorophenyl)-2-methoxypropyl)urea, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This compound has gained significant attention in the scientific community due to its unique structure and promising pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis The study by Jeon et al. (2014) presents the crystal structure of a benzoylurea pesticide, highlighting the importance of structural analysis in understanding the physical and chemical properties of urea derivatives. The detailed examination of molecular interactions and three-dimensional architecture provides a foundation for the development and optimization of pesticides and other chemicals (Youngeun Jeon, Gihaeng Kang, Sangjin Lee, Tae Ho Kim, 2014).
In Vitro Biological Activity Denoyelle et al. (2012) identified symmetrical N,N'-diarylureas as potent activators of the eIF2α kinase, inhibiting cancer cell proliferation. This research demonstrates the potential therapeutic applications of urea derivatives in developing anti-cancer agents by targeting specific biological pathways (S. Denoyelle, Ting Chen, Limo Chen, Yibo Wang, Edvin Klosi, J. Halperin, B. Aktas, M. Chorev, 2012).
Environmental Degradation Studies Electro-Fenton degradation of antimicrobials, as researched by Sirés et al. (2007), shows how urea derivatives can be broken down in environmental settings. This study underscores the significance of understanding the environmental fate and degradation pathways of chemical compounds for mitigating potential ecological impacts (I. Sirés, N. Oturan, M. Oturan, R. Rodríguez, J. Garrido, E. Brillas, 2007).
Nonlinear Optical Properties The investigation of nonlinear optical parameters of bis-chalcone derivatives by Shettigar et al. (2006) provides insight into the applications of urea derivatives in the development of materials with significant optical properties. Such studies are crucial for advancing photonic and optoelectronic technologies (S. Shettigar, K. Chandrasekharan, G. Umesh, B. Sarojini, B. Narayana, 2006).
Corrosion Inhibition Research by Bahrami and Hosseini (2012) on the inhibition effect of certain urea derivatives in corrosive environments illustrates the practical applications of these compounds in protecting metals against corrosion. This study highlights the role of urea derivatives in industrial applications where material durability is crucial (M. Bahrami, Seyed Mohammad Ali Hosseini, 2012).
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O2/c1-17(23-2,12-7-3-5-9-14(12)19)11-20-16(22)21-15-10-6-4-8-13(15)18/h3-10H,11H2,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMANMSAAHLNJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=CC=C1Cl)(C2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

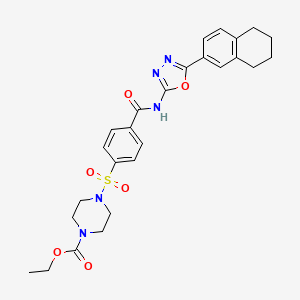

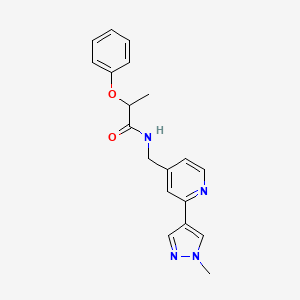

![N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2557227.png)
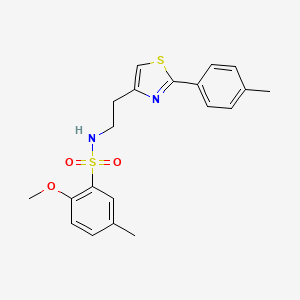
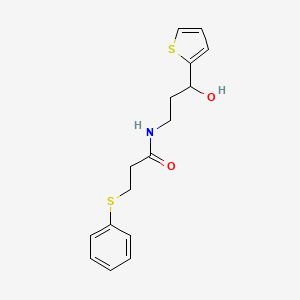
![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide](/img/structure/B2557232.png)
![N'-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2557233.png)
![N-Ethyl-N-[2-[4-(4-nitrobenzoyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2557234.png)
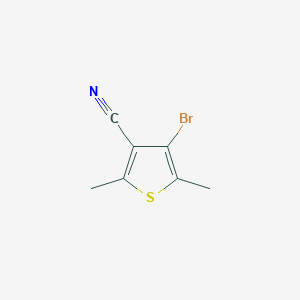
![5-((4-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2557238.png)
